molecular formula C20H23N2O+ B11210664 3-Hydroxy-1-(3-methylphenyl)-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

3-Hydroxy-1-(3-methylphenyl)-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

Cat. No.: B11210664
M. Wt: 307.4 g/mol
InChI Key: JOPUSAZZHUKGIL-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(3-methylphenyl)-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium is a complex organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including pharmaceuticals, materials science, and organic synthesis .

Preparation Methods

The synthesis of 3-Hydroxy-1-(3-methylphenyl)-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium typically involves the reaction of α-bromoketones with 2-aminopyridines. This reaction can be carried out under different conditions to yield the desired product. For instance, the reaction can be performed in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents, resulting in the formation of the pyridinium salt through C-C bond cleavage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Hydroxy-1-(3-methylphenyl)-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Hydroxy-1-(3-methylphenyl)-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(3-methylphenyl)-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium involves its interaction with specific molecular targets and pathways. As a pyridinium salt, it can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 3-Hydroxy-1-(3-methylphenyl)-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium include other pyridinium salts and imidazopyridines. These compounds share structural similarities but may differ in their functional groups and overall reactivity. For example:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H23N2O+

Molecular Weight

307.4 g/mol

IUPAC Name

1-(3-methylphenyl)-3-phenyl-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol

InChI

InChI=1S/C20H23N2O/c1-16-8-7-11-18(14-16)21-15-20(23,17-9-3-2-4-10-17)22-13-6-5-12-19(21)22/h2-4,7-11,14,23H,5-6,12-13,15H2,1H3/q+1

InChI Key

JOPUSAZZHUKGIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CC([N+]3=C2CCCC3)(C4=CC=CC=C4)O

Origin of Product

United States

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